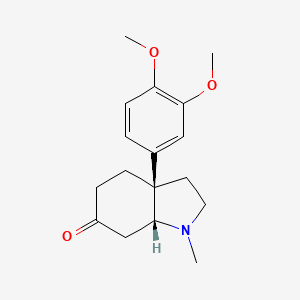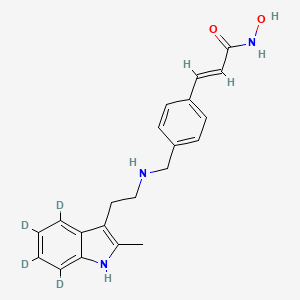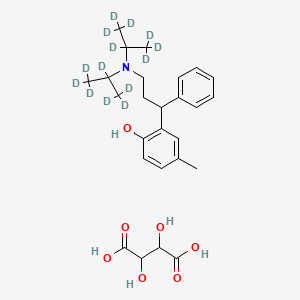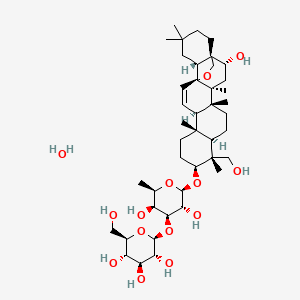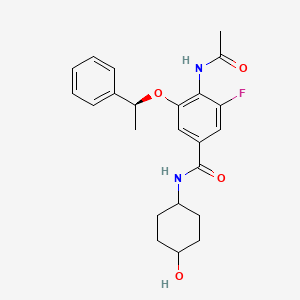
iBET-BD2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression . iBET-BD2 has shown promise in modulating immune responses and has potential therapeutic applications in inflammatory and autoimmune diseases .
Métodos De Preparación
The synthesis of iBET-BD2 involves a structure-based design approach to achieve high selectivity for the BD2 bromodomain. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to enhance the selectivity and potency of the compound. This may involve the use of reagents such as alkylating agents and protecting groups.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would likely involve scaling up the synthetic route while ensuring consistency and purity of the final product. This may include optimization of reaction conditions, use of automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
iBET-BD2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This can be achieved using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
iBET-BD2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of BD2 bromodomains in various biochemical processes. It helps in understanding the structure-activity relationships of BET inhibitors.
Biology: In biological research, this compound is employed to investigate the function of BET proteins in gene regulation, chromatin remodeling, and cellular differentiation.
Medicine: this compound has shown potential in preclinical studies for the treatment of inflammatory and autoimmune diseases.
Industry: this compound can be used in the development of new therapeutic agents targeting BET proteins.
Mecanismo De Acción
iBET-BD2 exerts its effects by selectively binding to the BD2 bromodomain of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to altered gene expression. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, with varying degrees of selectivity . The pathways involved in its mechanism of action include the regulation of inflammatory gene expression and modulation of immune responses .
Comparación Con Compuestos Similares
iBET-BD2 is unique in its high selectivity for the BD2 bromodomain compared to other BET inhibitors. Similar compounds include:
iBET-BD1 (GSK778): Selective for the BD1 bromodomain of BET proteins.
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 bromodomains.
OTX-015: Another pan-BET inhibitor with clinical applications in oncology.
This compound’s selectivity for BD2 makes it particularly effective in models of inflammatory and autoimmune diseases, distinguishing it from other BET inhibitors .
Propiedades
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
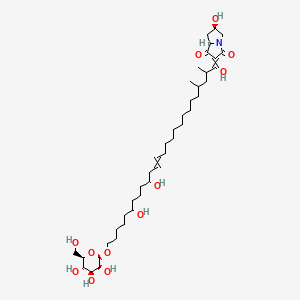
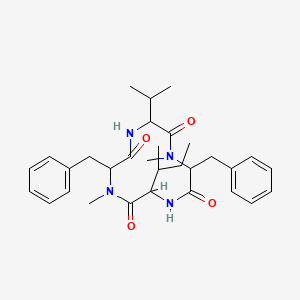
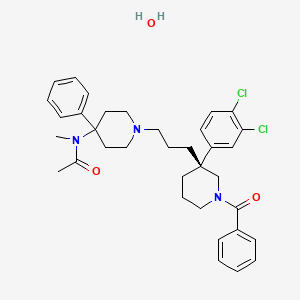
![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
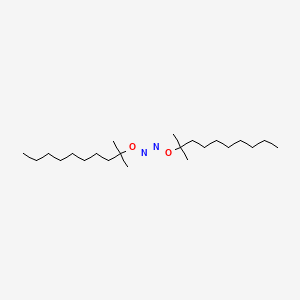
![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)
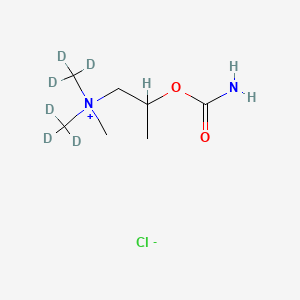
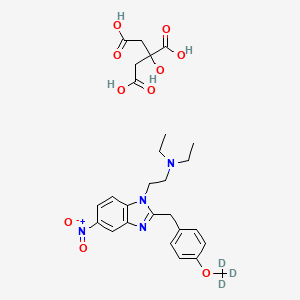

![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)
